![molecular formula C17H17N3O B11843970 4(3H)-Quinazolinone, 3-[4-(1-aminoethyl)phenyl]-2-methyl- CAS No. 61741-72-8](/img/structure/B11843970.png)
4(3H)-Quinazolinone, 3-[4-(1-aminoethyl)phenyl]-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(1-Aminoethyl)phenyl)-2-methylquinazolin-4(3H)-one is a complex organic compound with a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of biological pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1-Aminoethyl)phenyl)-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinazolin-4(3H)-one with 4-(1-aminoethyl)benzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and yield of the synthesis. Engineered transaminase polypeptides have been reported to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol, which can then be further reacted to form the desired quinazolinone derivative .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(1-Aminoethyl)phenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(4-(1-Aminoethyl)phenyl)-2-methylquinazolin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular pathways and protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 3-(4-(1-Aminoethyl)phenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole-4-carboxylate Schiff bases: Known for their antimicrobial and antifungal properties.
(S)-3-(1-Aminoethyl)-phenol: Used in the synthesis of active pharmaceutical ingredients.
Uniqueness
3-(4-(1-Aminoethyl)phenyl)-2-methylquinazolin-4(3H)-one is unique due to its specific quinazolinone core structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
61741-72-8 |
|---|---|
Fórmula molecular |
C17H17N3O |
Peso molecular |
279.34 g/mol |
Nombre IUPAC |
3-[4-(1-aminoethyl)phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H17N3O/c1-11(18)13-7-9-14(10-8-13)20-12(2)19-16-6-4-3-5-15(16)17(20)21/h3-11H,18H2,1-2H3 |
Clave InChI |
LKSYQPCAMULCEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B11843888.png)
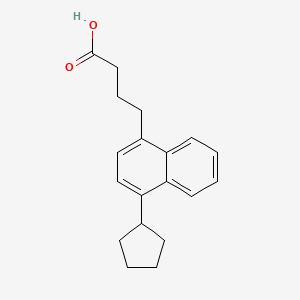
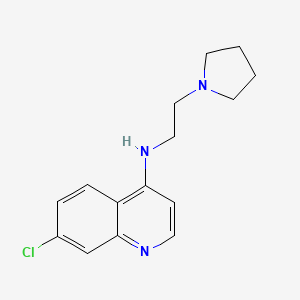
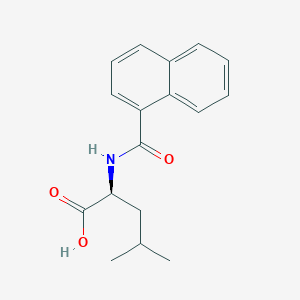
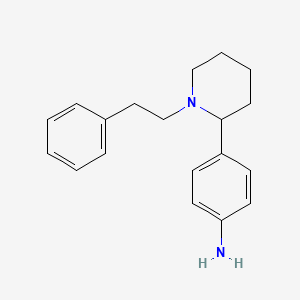

![1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11843921.png)

![4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11843940.png)
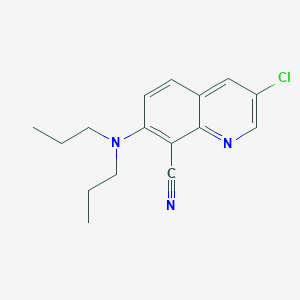



![N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B11843965.png)
